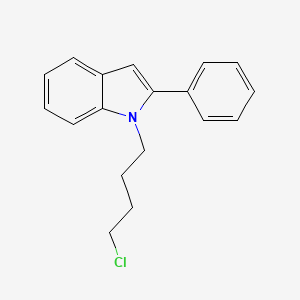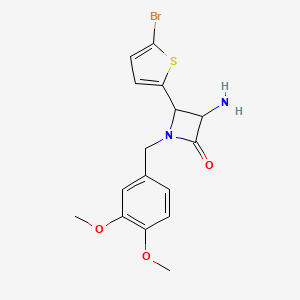
3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one: is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, a brominated thiophene ring, and a dimethoxybenzyl group attached to the azetidinone core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:
-
Formation of the Azetidinone Core: : The azetidinone core can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. The imine can be prepared by the condensation of an amine with an aldehyde or ketone, while the ketene can be generated in situ from an acid chloride.
-
Introduction of the Brominated Thiophene Ring: : The brominated thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a bromothiophene derivative and a boronic acid or ester.
-
Attachment of the Dimethoxybenzyl Group: : The dimethoxybenzyl group can be attached to the azetidinone core through a nucleophilic substitution reaction, where the azetidinone is treated with a suitable electrophile, such as a benzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the thiophene ring. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can target the azetidinone ring or the brominated thiophene ring. Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the brominated thiophene ring or the dimethoxybenzyl group. Common reagents include halides, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, chromium trioxide in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol, hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide, benzyl bromide in tetrahydrofuran.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alkane groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine or methoxy groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, the compound may be used as a probe to study biological processes, particularly those involving azetidinone-containing molecules. It can also serve as a starting point for the development of new bioactive compounds.
Medicine
In medicinal chemistry, 3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one is of interest due to its potential pharmacological properties. It may be investigated for its activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
相似化合物的比较
Similar Compounds
- 3-Amino-4-(5-chlorothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
- 3-Amino-4-(5-fluorothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
- 3-Amino-4-(5-methylthiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
Uniqueness
The uniqueness of 3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one lies in the presence of the brominated thiophene ring, which can impart distinct electronic and steric properties compared to its chlorinated, fluorinated, or methylated analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various scientific investigations.
属性
分子式 |
C16H17BrN2O3S |
|---|---|
分子量 |
397.3 g/mol |
IUPAC 名称 |
3-amino-4-(5-bromothiophen-2-yl)-1-[(3,4-dimethoxyphenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C16H17BrN2O3S/c1-21-10-4-3-9(7-11(10)22-2)8-19-15(14(18)16(19)20)12-5-6-13(17)23-12/h3-7,14-15H,8,18H2,1-2H3 |
InChI 键 |
LZJVMQOMDCTPKE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CN2C(C(C2=O)N)C3=CC=C(S3)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


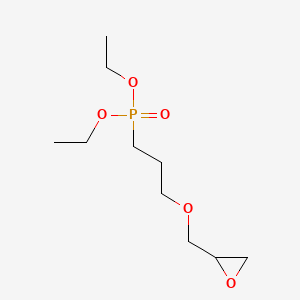
![N'-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B12063803.png)
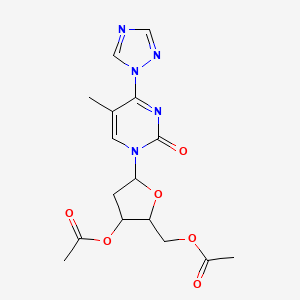
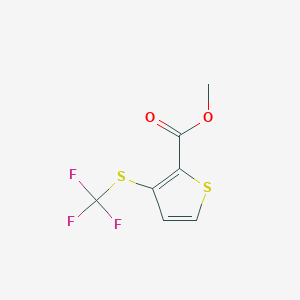

![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)
![6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063855.png)

![tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate](/img/structure/B12063870.png)




